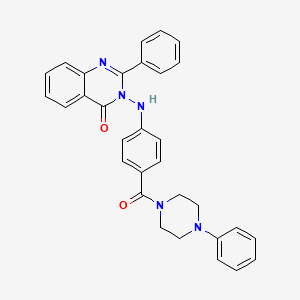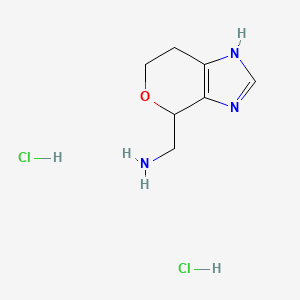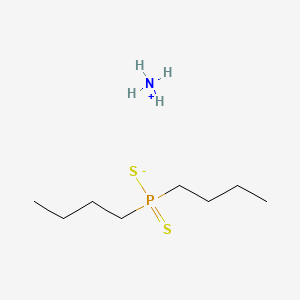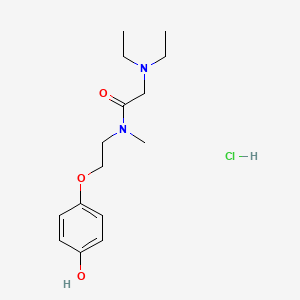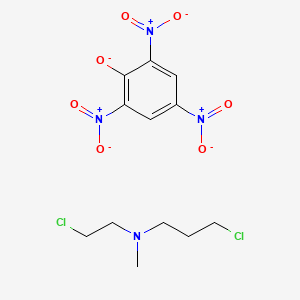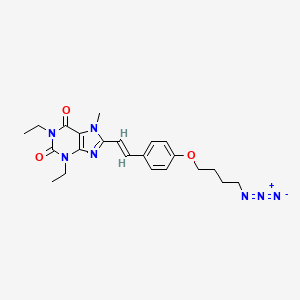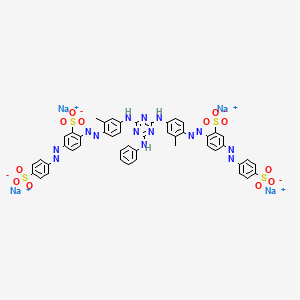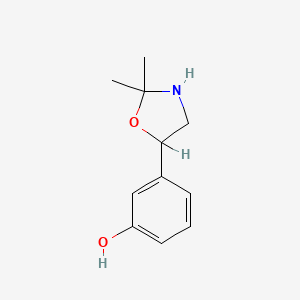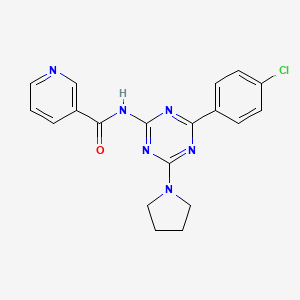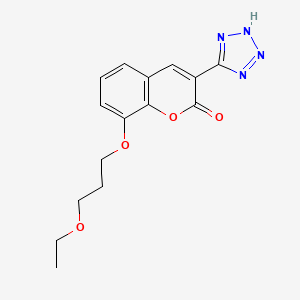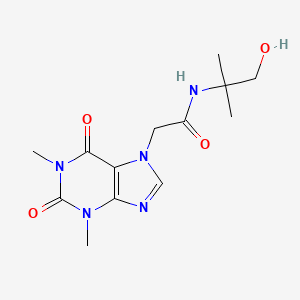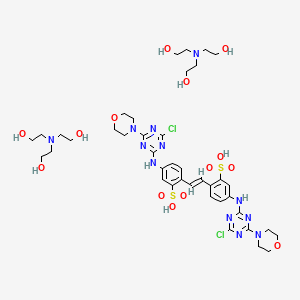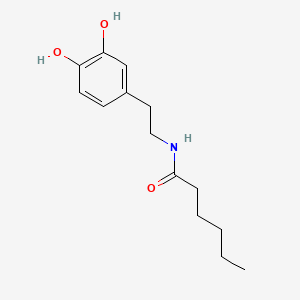
N-Caproyl dopamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Caproyl dopamine, also known as N-caproyl-L-prolyl-L-tyrosine methyl ester, is a compound that has garnered significant interest in the scientific community due to its potential neuroleptic and neuroprotective properties. This compound is a derivative of dopamine, a well-known neurotransmitter involved in various physiological processes, including motor control, motivation, and reward.
準備方法
The synthesis of N-caproyl dopamine involves a multi-step process. One of the scalable synthetic methods includes the following steps :
Preparation of Caproic Acid Chloride: Caproic acid is reacted with thionyl chloride to form caproic acid chloride.
Schotten–Baumann Acylation: L-proline is acylated with the prepared caproic acid chloride.
Esterification of L-Tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.
Condensation Reaction: The final step involves the condensation of the carboxylate group of the acylated L-proline with the amine group of the esterified L-tyrosine using isobutylchloroformate in dimethylformamide (DMF).
化学反応の分析
N-caproyl dopamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: The compound can be reduced to form catechols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used. The reactions typically occur under mild to moderate conditions.
Major Products: The major products formed include quinones, catechols, and substituted aromatic compounds.
科学的研究の応用
N-caproyl dopamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dopamine derivatives.
Biology: The compound is studied for its role in modulating dopamine metabolism and synthesis in the brain.
Medicine: It has potential therapeutic applications as a neuroleptic and neuroprotective agent.
作用機序
The mechanism of action of N-caproyl dopamine involves its interaction with the dopaminergic system. It increases the levels of dopamine and its metabolites, such as homovanillic acid and dioxyphenylalanine, in the brain. This stimulation of dopamine turnover is similar to the effects of atypical neuroleptics and neurotensin . The compound targets dopamine receptors and modulates various signaling pathways involved in neuroprotection and neuroleptic activity .
類似化合物との比較
N-caproyl dopamine is unique compared to other dopamine derivatives due to its specific structure and pharmacological properties. Similar compounds include:
N-caproyl-L-prolyl-L-tyrosine: A metabolite of this compound with similar neuroleptic activity.
Dopamine: The parent compound, which is a key neurotransmitter in the brain.
Polydopamine: A polymer formed from dopamine, used in various material science applications.
This compound stands out due to its enhanced stability and specific neuroleptic effects, making it a promising candidate for further research and development.
特性
CAS番号 |
930050-18-3 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC名 |
N-[2-(3,4-dihydroxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C14H21NO3/c1-2-3-4-5-14(18)15-9-8-11-6-7-12(16)13(17)10-11/h6-7,10,16-17H,2-5,8-9H2,1H3,(H,15,18) |
InChIキー |
ODJNGBZDRBDOLJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


